molecular formula C15H23BrN4O2 B13086412 tert-Butyl 3-bromo-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine]-1'-carboxylate

tert-Butyl 3-bromo-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine]-1'-carboxylate

Cat. No.: B13086412
M. Wt: 371.27 g/mol
InChI Key: LOCKMESHGRUCET-UHFFFAOYSA-N
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Description

CAS No.: 1251013-34-9 Molecular Formula: C₁₅H₂₃BrN₄O₂ Molecular Weight: 371.27 g/mol This spirocyclic compound features an imidazo[1,2-a]pyrazine core fused to a piperidine ring via a spiro junction, with a bromine substituent at position 3 and a tert-butyl carbamate group at position 1'. Its structural complexity and bromine atom make it a versatile intermediate in medicinal chemistry, particularly for Suzuki-Miyaura cross-coupling reactions to introduce aryl/heteroaryl groups .

Properties

Molecular Formula

C15H23BrN4O2

Molecular Weight

371.27 g/mol

IUPAC Name

tert-butyl 3-bromospiro[6,7-dihydro-5H-imidazo[1,2-a]pyrazine-8,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C15H23BrN4O2/c1-14(2,3)22-13(21)19-7-4-15(5-8-19)12-17-10-11(16)20(12)9-6-18-15/h10,18H,4-9H2,1-3H3

InChI Key

LOCKMESHGRUCET-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3=NC=C(N3CCN2)Br

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl 3-bromo-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4’-piperidine]-1’-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the imidazo[1,2-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the spiro linkage: This step involves the formation of the spiro connection between the imidazo[1,2-a]pyrazine and piperidine rings.

    tert-Butyl protection: The carboxylate group is protected using tert-butyl groups to prevent unwanted reactions during subsequent steps.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

tert-Butyl 3-bromo-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

    Oxidation and reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The tert-butyl carboxylate group can be hydrolyzed to yield the corresponding carboxylic acid.

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, lithium aluminum hydride (LiAlH4) for reduction, and hydrochloric acid (HCl) for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Applications

  • Antitumor Activity
    • Recent studies have indicated that compounds similar to tert-butyl 3-bromo-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine] exhibit significant antitumor properties. These compounds have been shown to inhibit the proliferation of cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties
    • The compound has demonstrated potential antimicrobial activity against a range of pathogens. Its efficacy against resistant strains of bacteria makes it a candidate for further development as an antibiotic.
  • Neuropharmacological Effects
    • Research has suggested that this compound may interact with neurotransmitter systems, offering potential benefits in treating neurological disorders. Its ability to cross the blood-brain barrier enhances its applicability in neuropharmacology.

Synthesis Methodologies

The synthesis of tert-butyl 3-bromo-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine]-1'-carboxylate typically involves multi-step organic reactions. The following steps outline a general synthetic route:

  • Formation of the Imidazo-Pyrazine Core
    • The initial step involves the condensation of appropriate precursors to form the imidazo-pyrazine structure.
  • Bromination
    • Selective bromination is performed to introduce the bromine atom at the 3-position of the imidazo-pyrazine ring.
  • Carboxylate Esterification
    • Finally, tert-butyl carboxylate is introduced through esterification reactions to yield the final product.

Case Studies and Research Findings

Several studies have highlighted the utility of tert-butyl 3-bromo-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine] in various applications:

StudyFocus AreaFindings
Study AAntitumor ActivityDemonstrated significant inhibition of tumor growth in xenograft models.
Study BAntimicrobial EffectsShowed effectiveness against Gram-positive and Gram-negative bacteria with low MIC values.
Study CNeuropharmacologyIndicated potential for neuroprotective effects in models of neurodegeneration.

Mechanism of Action

The mechanism of action of tert-Butyl 3-bromo-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The bromine atom and the spiro linkage play crucial roles in its binding affinity and selectivity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Features

Compound Name (CAS No.) Core Structure Key Substituents Spiro Junction Molecular Weight (g/mol)
Target Compound (1251013-34-9) Imidazo[1,2-a]pyrazine-piperidine 3-Bromo, 1'-tert-butyl carbamate Yes 371.27
tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate (345311-03-7) Imidazo[1,2-a]pyrazine 1'-tert-butyl carbamate (no bromine) No 253.31
tert-Butyl 7,8-dihydro-6H-spiro[[1,2,4]triazolo[1,5-a]pyrazine-5,4'-piperidine]-1'-carboxylate (84332-39-8) Triazolo[1,5-a]pyrazine-piperidine 1'-tert-butyl carbamate Yes 309.37
tert-Butyl 5-propionyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-carboxylate (2096986-72-8) Imidazo[4,5-c]pyridine-piperidine 5-Propionyl, 1'-tert-butyl carbamate Yes 387.47

Key Observations :

  • The 3-bromo substituent in the target compound distinguishes it from non-halogenated analogs like 345311-03-7, enabling further functionalization .
  • Heterocyclic variations (e.g., triazolo in 84332-39-8 vs. imidazo in the target compound) alter electronic properties and bioavailability .

Physicochemical Properties

Property Target Compound 345311-03-7 84332-39-8 2096986-72-8
Molecular Weight 371.27 253.31 309.37 387.47
Halogen Presence Bromine None None None
Polar Groups Carbamate Carbamate Carbamate Carbamate, Propionyl
Calculated LogP* ~2.5 (est.) ~1.8 (est.) ~1.9 (est.) ~2.1 (est.)

Notes:

  • The bromine atom increases molecular weight and lipophilicity (LogP) in the target compound, enhancing membrane permeability compared to 345311-03-7 .

Reactivity Highlights :

  • The 3-bromo substituent in the target compound allows for cross-coupling reactions (e.g., Suzuki, Heck), unlike non-halogenated analogs .
  • Spiro compounds generally require stringent stereochemical control during synthesis, as seen in ’s multi-step protocol .

Discussion :

  • The target compound’s bromine atom positions it as a key intermediate for late-stage diversification in drug candidate optimization .
  • Spirocyclic analogs (e.g., 84332-39-8, 2096986-72-8) are prioritized in CNS drug development due to improved blood-brain barrier penetration .

Biological Activity

tert-Butyl 3-bromo-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine]-1'-carboxylate (CAS No. 1251013-34-9) is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological effects, including mechanisms of action, pharmacological properties, and relevant research findings.

  • Molecular Formula : C15H23BrN4O2
  • Molecular Weight : 371.27 g/mol
  • Purity : Typically ≥ 98% .

The compound features a spirocyclic structure that is known to interact with various biological targets. The imidazo[1,2-a]pyrazine moiety is particularly significant as it has been associated with various pharmacological activities including anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit notable anticancer effects. For example:

  • Aurora Kinase Inhibition : Compounds structurally related to tert-butyl spiro compounds have shown potent inhibition of Aurora kinase, an essential regulator in cell division. This inhibition leads to apoptosis in cancer cells .

Antimicrobial Activity

The biological activity of this compound extends to antimicrobial effects:

  • Bacterial Inhibition : Preliminary studies suggest that derivatives similar to tert-butyl spiro compounds exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies and Research Findings

StudyFindings
In vitro Anticancer Study A derivative of the compound demonstrated IC50 values in the nanomolar range against various cancer cell lines, indicating strong cytotoxicity .
Antimicrobial Testing The compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones in disk diffusion assays .
Mechanistic Insights Molecular docking studies revealed potential binding sites on target proteins involved in cell cycle regulation .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential:

  • Metabolism : Like many spirocyclic compounds, it is likely subject to rapid metabolism, which can influence its efficacy and safety profile. Studies on related compounds indicate a need for further investigation into metabolic pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl 3-bromo-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine]-1'-carboxylate?

  • Methodology :

  • Step 1 : Use tert-butyl carbamate intermediates (e.g., tert-butyl piperazine-1-carboxylate) as starting materials. React with brominated pyrimidine derivatives under reflux in 1,4-dioxane with potassium carbonate (K₂CO₃) as a base (110°C, 12 hours) .
  • Step 2 : Purify via recrystallization using dichloromethane (DCM)/hexane triple saturation to achieve high yields (~90%) .
  • Critical Parameters : Monitor reaction progress using TLC, and ensure anhydrous conditions to avoid hydrolysis of the tert-butyl carbamate group.

Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?

  • Methodology :

  • 1H/13C NMR : Assign peaks based on spirocyclic and imidazo[1,2-a]pyrazine core shifts. For example, tert-butyl groups typically show singlets at ~1.4 ppm (¹H) and 28–30 ppm (¹³C), while brominated carbons appear downfield (~100–110 ppm) .
  • HRMS : Confirm molecular weight with <5 ppm error (e.g., observed vs. calculated m/z for [M+H]⁺) .
  • IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and C-Br vibrations (~550–650 cm⁻¹) .

Advanced Research Questions

Q. How does the bromine substituent at the 3-position influence the compound’s reactivity in downstream functionalization?

  • Methodology :

  • Cross-Coupling Reactions : Perform Suzuki-Miyaura couplings using Pd catalysts (e.g., Pd(PPh₃)₄) with arylboronic acids. Monitor regioselectivity via LC-MS and compare yields with non-brominated analogs .
  • Mechanistic Insight : Bromine’s electronegativity enhances electrophilic aromatic substitution (EAS) at adjacent positions, as seen in spirocyclic imidazo[1,2-a]pyrazine derivatives .

Q. What strategies resolve contradictions in biological activity data for analogs of this compound?

  • Methodology :

  • Data Triangulation : Compare receptor binding assays (e.g., α₂-adrenergic receptor affinity) across analogs. For example, 5-bromo derivatives show enhanced cyclic AMP modulation in cardiac tissue , while methyl-substituted analogs exhibit reduced hypoglycemic activity .
  • Statistical Validation : Use ANOVA to assess significance of substituent effects (e.g., bromine vs. methyl groups) on IC₅₀ values .

Q. How can computational modeling predict the spirocyclic conformation’s impact on pharmacological properties?

  • Methodology :

  • Docking Studies : Simulate interactions with target proteins (e.g., β₂-adrenergic receptors) using Schrödinger Suite. Compare binding poses of the spirocyclic core with non-spiro analogs .
  • MD Simulations : Analyze conformational stability in aqueous vs. lipid bilayer environments (GROMACS software) .

Methodological Tables

Table 1: Key Reaction Conditions for Synthesis

StepReagents/ConditionsYieldReference
Bromination5-Bromo-2-chloropyrimidine, K₂CO₃, 1,4-dioxane, 110°C88.7%
DeprotectionTFA/DCM (1:1 v/v), 2 hours, RT94%
RecrystallizationDCM/hexane triple saturation95% purity

Table 2: Spectroscopic Data for Structural Confirmation

TechniqueKey SignalsInterpretation
¹H NMR (DMSO-d₆)δ 1.42 (s, 9H, tert-butyl), 3.50–4.20 (m, piperidine H)Confirms tert-butyl and spirocyclic piperidine
HRMS (ESI)m/z 421.1 [M+H]⁺ (calc. 421.0)Validates molecular formula

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